molecular formula C11H7Cl2NO2 B13651174 Methyl 3,8-dichloroisoquinoline-4-carboxylate

Methyl 3,8-dichloroisoquinoline-4-carboxylate

Cat. No.: B13651174
M. Wt: 256.08 g/mol
InChI Key: HXKJHNGOFNHXMF-UHFFFAOYSA-N
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Description

Methyl 3,8-dichloroisoquinoline-4-carboxylate is a chemical compound with the molecular formula C11H7Cl2NO2 and a molecular weight of 256.09 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes two chlorine atoms attached to the isoquinoline ring.

Preparation Methods

The synthesis of Methyl 3,8-dichloroisoquinoline-4-carboxylate typically involves the reaction of 3,8-dichloroisoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Methyl 3,8-dichloroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the isoquinoline ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to form dihydro derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Scientific Research Applications

Methyl 3,8-dichloroisoquinoline-4-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3,8-dichloroisoquinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Methyl 3,8-dichloroisoquinoline-4-carboxylate can be compared with other isoquinoline derivatives, such as:

Properties

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

methyl 3,8-dichloroisoquinoline-4-carboxylate

InChI

InChI=1S/C11H7Cl2NO2/c1-16-11(15)9-6-3-2-4-8(12)7(6)5-14-10(9)13/h2-5H,1H3

InChI Key

HXKJHNGOFNHXMF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=C(C2=CN=C1Cl)Cl

Origin of Product

United States

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